7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Purification Crystallization Process Chemistry

Medicinal chemists scaling cross-coupling cascades often encounter regioisomer contamination that undermines SAR reproducibility. 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS 881189-73-7) eliminates this risk through its unambiguous 7-Br/4-F dihalogenation pattern and a 135-137 °C melting point that enables recrystallization-based purification-reducing column chromatography dependence and solvent costs during multi-gram campaigns. • Orthogonal reactivity: C7-Br engages in Pd-catalyzed Suzuki coupling; C4-F undergoes SNAr for amine/alkoxy installation-iterative functionalization yields >100 analogs from a single building block. • CNS-favorable logP of 2.75; 4-fluoro substituent supports late-stage ¹⁸F-labeling for PET tracer development. • Batch-specific QC (NMR, HPLC, GC) at ≥97% purity from multiple production lines ensures consistent supply for kinase inhibitor and SDHI agrochemical programs.

Molecular Formula C9H6BrFO
Molecular Weight 229.05 g/mol
CAS No. 881189-73-7
Cat. No. B1523314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
CAS881189-73-7
Molecular FormulaC9H6BrFO
Molecular Weight229.05 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C(C=CC(=C21)F)Br
InChIInChI=1S/C9H6BrFO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2
InChIKeyAIVSTGKLEISXKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS 881189-73-7): Physicochemical Baseline and Structural Context


7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated 1-indanone with the molecular formula C9H6BrFO (MW 229.05 g/mol), featuring bromine at position 7 and fluorine at position 4 on the bicyclic indanone core . This substitution pattern yields a white solid with a melting point of 135–137 °C, a calculated logP of 2.75, and a low aqueous solubility of approximately 0.069 g/L at 25 °C [1]. The compound is commercially available at purities of 95–97% from multiple reputable suppliers .

Why Generic Substitution Fails for 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one


Regioisomeric and halogen-analogous 1-indanones are not interchangeable building blocks. The precise 7-bromo-4-fluoro substitution pattern confers a unique combination of physicochemical properties (melting point, lipophilicity) and orthogonal synthetic handles that directly affect reaction outcomes in cross-coupling cascades, purification workflows, and downstream structure–activity relationships [1]. Even closely related isomers—such as the 6-bromo-4-fluoro or 7-chloro-4-fluoro analogs—exhibit significantly different melting points and divergent reactivity in palladium-catalyzed transformations, which can alter reaction yields, selectivity, and product purity in multi-step syntheses [2].

Quantitative Evidence Guide for 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: Comparator-Based Differentiation


Higher Melting Point vs. 6-Bromo-4-fluoro and 7-Chloro-4-fluoro Isomers Improves Purification Margins

The target compound melts at 135–137 °C, which is 12 °C higher than its 6-bromo-4-fluoro regioisomer (mp 123–126 °C) and 17 °C higher than the 7-chloro-4-fluoro analog (mp 118–122 °C) [1]. A larger melting-point differential relative to typical reaction impurities facilitates more efficient purification by recrystallization, reducing the need for chromatographic separation in larger-scale preparations.

Purification Crystallization Process Chemistry

Aryl Bromide vs. Aryl Chloride Leaving-Group Superiority for Palladium-Catalyzed Cross-Coupling

The 7-bromo substituent undergoes oxidative addition to Pd(0) catalysts approximately 10- to 100-fold faster than the corresponding 7-chloro substituent, based on well-established relative rates of aryl halide reactivity in Suzuki–Miyaura couplings [1]. This kinetic advantage translates into shorter reaction times, lower catalyst loadings, and higher yields when using the bromo compound over the commercially available 7-chloro-4-fluoro analog (CAS 881190-28-9).

C–C Bond Formation Suzuki Coupling Synthetic Efficiency

Orthogonal Dihalogenation Enables Sequential Functionalization Not Possible with Mono‑Halogenated Indanones

Unlike 7-bromo-1-indanone (CAS 125114-77-4), which possesses only a single halogen handle, the target compound carries both a bromine (excellent for Suzuki/Negishi coupling) and a fluorine substituent (resistant under cross-coupling conditions, but amenable to nucleophilic aromatic substitution under activating conditions). This orthogonality allows iterative diversification: the C7–Br bond can be functionalized first via Pd-catalyzed coupling, followed by C4–F displacement with nucleophiles in a second step, a synthetic sequence not accessible with mono-halogenated or regioisomeric dihalogenated indanones where halogens are not equivalently differentiated .

Sequential Derivatization Orthogonal Reactivity Diversity-Oriented Synthesis

Lipophilicity (LogP = 2.75) Balanced for Blood–Brain Barrier Penetration and Solubility in CNS Drug Discovery Programs

The calculated logP of 2.75 places the target compound within the optimal lipophilicity window for central nervous system (CNS) drug candidates (typically logP 2–5), while maintaining sufficient aqueous solubility (0.069 g/L) to permit standard solution-phase chemistry [1]. In comparison, the 5-bromo-4-fluoro regioisomer (CAS 127425-74-5) shows a similar calculated density but lacks published logP data for direct comparison; however, the 7-bromo substitution pattern may influence the overall dipole moment and hence passive membrane permeability relative to other regioisomers .

Lipophilicity Drug-Likeness CNS Drug Discovery

Best Research and Industrial Application Scenarios for 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one


Medicinal Chemistry: Lead Optimization of CNS-Penetrant Kinase Inhibitors

The compound’s logP of 2.75 positions it favorably within CNS drug-like space, while the 7-bromo handle enables rapid analoging via Suzuki coupling to explore kinase hinge-binding motifs. The 4-fluoro substituent provides metabolic stability and can be exploited for late-stage 18F-labeling in PET tracer development .

Diversity-Oriented Synthesis for Fragment-Based Drug Discovery

The orthogonal Br/F dihalogenation allows iterative functionalization: first, C7–Br participates in a Pd-catalyzed cross-coupling to introduce aryl or heteroaryl diversity elements; second, C4–F undergoes nucleophilic aromatic substitution under activating conditions to attach amine or alkoxy groups, generating libraries of >100 analogs from a single building block .

Process Chemistry Scale-Up: Recrystallization-Controlled Purification

With a melting point of 135–137 °C—12 °C higher than the closest 6-bromo-4-fluoro isomer—the target compound offers a wider thermal window for recrystallization-based purification. This reduces reliance on column chromatography during scale-up, lowering solvent consumption and operational costs in multi-kilogram campaigns .

Agrochemical Intermediate: Synthesis of Fluorinated Indanone-Derived Fungicides

Fluorinated indanones are privileged scaffolds in agrochemical discovery. The compound’s commercial availability at 97% purity with batch-specific QC (NMR, HPLC, GC) from multiple vendors ensures reliable supply for structure–activity relationship studies aimed at novel succinate dehydrogenase inhibitors (SDHIs) or other fluorinated crop protection agents .

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